7H-Oxazolo[3,2-C]pyrimidine

Physicochemical profiling Isomer comparison Drug design

Sourcing the least-explored oxazolopyrimidine isomer often means multi-step custom synthesis. This 7H-oxazolo[3,2-c]pyrimidine scaffold, validated as a ligand-efficient adenosine kinase (ADK) inhibitor starting point (derivatives ≤10 nM IC₅₀), is now accessible via a one-step, ultrasound-assisted lactic-acid route that eliminates chlorinated solvents and transition-metal catalysts. • Neutral pKa 5.55 - predominantly unionized at pH 7.4, reducing hERG/phospholipidosis risk in CNS programs. • Scalable, atom-economical process lowers E-factor and purification burden for cost-sensitive manufacturing. • Immediate availability for parallel library generation in antiviral and anticancer screening.

Molecular Formula C6H6N2O
Molecular Weight 122.12 g/mol
CAS No. 40369-39-9
Cat. No. B13965679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Oxazolo[3,2-C]pyrimidine
CAS40369-39-9
Molecular FormulaC6H6N2O
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC1C=C2N(C=CO2)C=N1
InChIInChI=1S/C6H6N2O/c1-2-7-5-8-3-4-9-6(1)8/h1,3-5H,2H2
InChIKeySAMGSNPKYYTBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7H-Oxazolo[3,2-C]pyrimidine (CAS 40369-39-9): Core Scaffold Identity and Physicochemical Baseline for Procurement


7H-Oxazolo[3,2-C]pyrimidine (CAS 40369-39-9) is the parent bicyclic heterocycle of the oxazolo[3,2-c]pyrimidine class, defined by a fused oxazole–pyrimidine ring system with molecular formula C₆H₆N₂O and a molecular weight of 122.12 g/mol . Its planar aromatic core supports π-π stacking and hydrogen bonding relevant to target binding [1]. Predicted physicochemical properties include a boiling point of 285.2 ± 50.0 °C, density of 1.30 ± 0.1 g/cm³, and a pKa of 5.55 ± 0.20 . The scaffold has been employed as a key intermediate for adenosine kinase inhibitors and nucleoside analogs, with growing literature since the first dedicated synthetic report in 2006 [1][2].

Why 7H-Oxazolo[3,2-C]pyrimidine Cannot Be Interchanged with Common Oxazolopyrimidine Isomers or Thiazolo Analogs


Although several oxazolopyrimidine and thiazolopyrimidine isomers share the same atomic formula or are bioisosteric replacements, their physicochemical and synthetic profiles differ substantially in ways that impact downstream derivatization and biological outcome. The [3,2-c] ring fusion pattern is the least explored among oxazolopyrimidine scaffolds, with only a handful of synthetic reports available until 2021 [1]. This scarcity means that generic substitution with more extensively studied isomers such as oxazolo[5,4-d]pyrimidine or oxazolo[4,5-d]pyrimidine introduces different hydrogen-bonding patterns, electronic properties, and metabolic liabilities that cannot be assumed equivalent without direct experimental validation. The sections below provide quantitative comparator evidence supporting selection specificity.

Quantitative Differentiation Evidence for 7H-Oxazolo[3,2-C]pyrimidine Relative to Closest Comparators


Predicted pKa Differentiates 7H-Oxazolo[3,2-C]pyrimidine from Oxazolo[5,4-d]pyrimidine Isomer

The predicted pKa of 7H-oxazolo[3,2-c]pyrimidine (5.55 ± 0.20) is approximately 2.5 log units higher than the predicted pKa of the unsubstituted oxazolo[5,4-d]pyrimidine scaffold (≈3.0 ± 0.5) . This indicates that at physiological pH 7.4, the [3,2-c] isomer is predominantly neutral, whereas the [5,4-d] isomer would be partially ionized, conferring different solubility, permeability, and target-binding profiles. For researchers selecting a heterocyclic core for fragment-based or scaffold-hopping campaigns, this pKa difference can determine suitability for CNS or intracellular targets.

Physicochemical profiling Isomer comparison Drug design

Boiling Point and Density Distinguish 7H-Oxazolo[3,2-C]pyrimidine from the [5,4-d] Isomer and the Thiazolo Analog

7H-Oxazolo[3,2-c]pyrimidine exhibits a predicted boiling point of 285.2 °C and density of 1.30 g/cm³ . In contrast, the isomeric isoxazolo[5,4-d]pyrimidine has a predicted boiling point of 241.2 °C and density of 1.408 g/cm³ , while the sulfur analog 5H-thiazolo[3,2-c]pyrimidine (C₆H₆N₂S) has a molecular weight of 138.19 g/mol and a calculated LogP of 0.088 [1]. These differences affect distillation and chromatographic purification conditions as well as solubility and formulation behavior. Procurement decisions based on a target physicochemical profile should account for these measured divergences rather than assuming class-level interchangeability.

Thermophysical properties Purification Formulation

One-Step Green Synthesis Achieves a Substantial Step-Count and Sustainability Advantage Over Prior Multi-Step Routes to the [3,2-c] Core

Prior to 2021, the oxazolo[3,2-c]pyrimidine core was accessible only via multi-step sequences: a two-step route yielding 13.5–68.1% or a three-step route employing CH₂Cl₂ and MeSO₂Cl at 150 °C over five days [1]. The 2021 Tetrahedron method achieves a one-step, catalyst-free synthesis in the bio-based solvent lactic acid under ultrasound irradiation, producing 20 new derivatives in high yield [1]. The step-count reduction from three to one step, elimination of chlorinated solvents, and use of a renewable solvent directly translate into lower E-factor, reduced purification burden, and improved scalability for industrial procurement, advantages not shared by legacy routes or routes described for other oxazolopyrimidine isomers.

Green chemistry Synthetic efficiency Scalability

The Oxazolo[3,2-c]pyrimidine Scaffold Delivers Potent Adenosine Kinase Inhibitors with ≤10 nM IC₅₀, a Benchmark Unreported for the Parent [5,4-d] Isomer in the Same Target Class

A virtual screening and parallel synthesis campaign identified 2-aryl oxazolo[3,2-c]pyrimidines as structurally novel adenosine kinase (ADK) inhibitors. Optimization of this chemotype yielded a lead compound with an IC₅₀ ≤ 10 nM [1][2]. In contrast, while oxazolo[5,4-d]pyrimidines have been explored as kinase inhibitors (e.g., VEGFR-2, CB2), no ADK inhibitor from that isomeric scaffold has been reported to reach sub-10 nM potency in the peer-reviewed literature. This target-class specificity and potency level differentiate the [3,2-c] scaffold for projects where ADK inhibition is the therapeutic hypothesis.

Adenosine kinase Kinase inhibition Drug discovery

Procurement-Driven Application Scenarios for 7H-Oxazolo[3,2-C]pyrimidine Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery Targeting Adenosine Kinase or Related Purine-Binding Enzymes

Teams pursuing adenosine kinase (ADK) inhibition for pain, epilepsy, or neuroprotection should prioritize the 7H-oxazolo[3,2-c]pyrimidine scaffold because it has been validated as a ligand-efficient starting point for this target, with optimized derivatives reaching ≤10 nM IC₅₀ [1]. The scaffold is structurally novel among ADK inhibitors and was discovered through virtual screening, confirming its fitness for computational hit-finding workflows.

Green Chemistry Route Scouting and Scalable Process Development

Procurement groups requiring a sustainable and scalable supply of oxazolopyrimidine building blocks should reference the 2021 one-step synthesis in lactic acid under ultrasound irradiation [2]. This method eliminates multi-step protocols, chlorinated solvents, and transition-metal catalysts, reducing the E-factor and purification load relative to legacy routes, directly benefiting cost-sensitive and environmentally regulated manufacturing environments.

Scaffold-Hopping Campaigns Requiring a Neutral Heterocycle at Physiological pH

For programs seeking to replace an acidic or basic core with a neutral, planar heterocycle, the predicted pKa of 5.55 for 7H-oxazolo[3,2-c]pyrimidine means the molecule remains predominantly unionized at pH 7.4 . This property contrasts with the more acidic oxazolo[5,4-d]pyrimidine isomer (pKa ~3.0) and can improve blood-brain barrier penetration and reduce hERG or phospholipidosis liabilities, making it a preferred choice in CNS drug design.

Development of Nucleoside Analog Libraries for Antiviral and Anticancer Screening

The oxazolo[3,2-c]pyrimidine core has been recognized as a nucleoside analog scaffold with multiple biological activities [2]. The availability of a robust one-step synthetic route enables rapid parallel library generation for antiviral and anticancer screens, offering procurement efficiencies over multi-step routes typical of other fused pyrimidine systems.

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